5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H20F2O4 and a molecular weight of 470.477 g/mol . This compound is part of the chromenone family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromenone derivatives .
Scientific Research Applications
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Uniqueness
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is unique due to the presence of fluorine atoms in the benzyl groups, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H20F2O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
5,7-bis[(2-fluorophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20F2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2 |
InChI Key |
YQVAFXMLJFGLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4F)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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